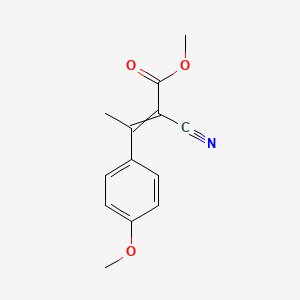
Ácido 2-fluoroquinolina-3-borónico
Descripción general
Descripción
2-Fluoroquinoline-3-boronic acid is a useful research compound. Its molecular formula is C9H7BFNO2 and its molecular weight is 190.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoroquinoline-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoroquinoline-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido 2-fluoroquinolina-3-borónico, se utilizan cada vez más en diversas áreas de investigación debido a sus interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro . Esto lleva a su utilidad en diversas aplicaciones de detección, que pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto puede ser particularmente útil en el estudio de procesos celulares y el seguimiento de objetivos biológicos específicos.
Manipulación y modificación de proteínas
Los ácidos borónicos han mostrado un crecimiento significativo en la interacción con proteínas, su manipulación y etiquetado celular . Esto los convierte en herramientas valiosas en bioquímica y biología molecular.
Tecnologías de separación
Los ácidos borónicos, incluido el ácido 2-fluoroquinolina-3-borónico, se han utilizado en tecnologías de separación . Esto es particularmente útil en la purificación de biomoléculas, como proteínas y ácidos nucleicos.
Desarrollo de terapias
Los ácidos borónicos también se utilizan en el desarrollo de terapias . Por ejemplo, se han utilizado como precursores de moléculas biológicamente activas, incluidas las heteroarilbencilureas con actividad inhibitoria de la glucógeno sintasa quinasa 3 .
Intermedio farmacéutico
El ácido 2-fluoroquinolina-3-borónico actúa como un intermedio farmacéutico . Es útil como un bloque de construcción fluorado en química sintética .
Heterociclización con ácidos α-oxocarboxílicos
Este compuesto participa en la heterociclización con ácidos α-oxocarboxílicos . Esta reacción es importante en la síntesis de varios compuestos heterocíclicos.
Reacciones de acoplamiento Suzuki-Miyaura
El ácido 2-fluoroquinolina-3-borónico se utiliza en reacciones de acoplamiento Suzuki-Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza para sintetizar compuestos biarílicos, una clase importante de compuestos en química medicinal.
Propiedades
IUPAC Name |
(2-fluoroquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUJOURLTDSVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382549 | |
| Record name | 2-Fluoroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-10-5 | |
| Record name | 2-Fluoroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















